

In-Depth Technical Guide: 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxybenzoic acid

Cat. No.: B085321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromo-2-methoxybenzoic acid**, a halogenated aromatic carboxylic acid of interest in various scientific domains. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on providing actionable information for laboratory and development settings.

Core Chemical Identity

CAS Number: 13130-23-9[\[1\]](#)[\[2\]](#)[\[3\]](#)

Systematic Name: **3,5-Dibromo-2-methoxybenzoic acid**

Also Known As: 2-Methoxy-3,5-dibromobenzoic acid

This compound is a substituted benzoic acid derivative characterized by two bromine atoms at positions 3 and 5, and a methoxy group at position 2 of the benzene ring.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for **3,5-Dibromo-2-methoxybenzoic acid** is presented in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C8H6Br2O3	[1] [4]
Molecular Weight	309.94 g/mol	[1]
Monoisotopic Mass	307.86838 Da	[4]
Predicted XlogP	2.8	[4]
Storage Temperature	-20°C	[1]

Spectroscopic Data: While specific experimental spectra are proprietary to individual suppliers, predicted mass spectrometry data provides insight into its fragmentation patterns.

Adduct	m/z	Predicted Collision Cross Section (Å ²)
[M+H] ⁺	308.87566	139.8
[M+Na] ⁺	330.85760	151.1
[M-H] ⁻	306.86110	145.9
[M+NH ₄] ⁺	325.90220	158.2
[M+K] ⁺	346.83154	136.0
[M+H-H ₂ O] ⁺	290.86564	147.7
[M+HCOO] ⁻	352.86658	155.1

Data sourced from
PubChemLite prediction tools.
[\[4\]](#)

Synthesis and Experimental Protocols

The synthesis of **3,5-Dibromo-2-methoxybenzoic acid** typically involves the bromination of a suitable benzoic acid precursor followed by methylation, or vice versa. Below is a generalized experimental workflow representing a common synthetic route.

Illustrative Synthetic Workflow

[Click to download full resolution via product page](#)

A generalized synthetic pathway for **3,5-Dibromo-2-methoxybenzoic acid**.

Detailed Experimental Protocol: Bromination of 2-Hydroxybenzoic Acid

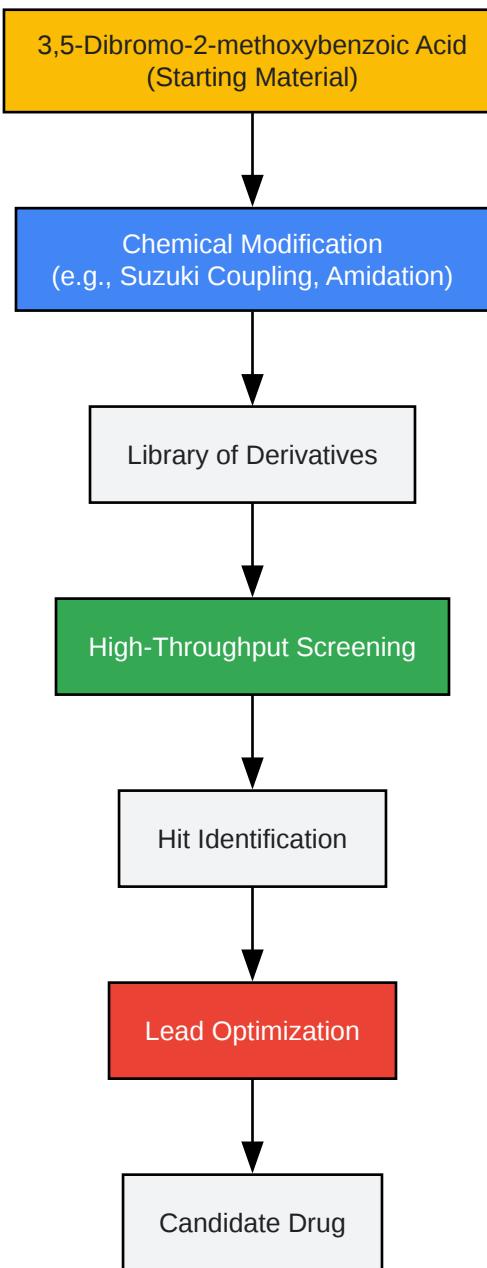
- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxybenzoic acid in glacial acetic acid.
- Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
- Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove residual acid.
- Purification: The crude 3,5-Dibromo-2-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Detailed Experimental Protocol: Methylation of 3,5-Dibromo-2-hydroxybenzoic Acid

- Reaction Setup: Suspend the purified 3,5-Dibromo-2-hydroxybenzoic acid in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser.

- Base Addition: Add an appropriate base (e.g., anhydrous potassium carbonate) to the suspension.
- Methylating Agent Addition: Add dimethyl sulfate dropwise to the reaction mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
- Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
- Purification: The resulting crude **3,5-Dibromo-2-methoxybenzoic acid** can be purified by recrystallization or column chromatography to yield the final product.


Applications and Research Interest

3,5-Dibromo-2-methoxybenzoic acid serves as a valuable building block in organic synthesis. Its functional groups (carboxylic acid, methoxy group, and bromine atoms) provide multiple reaction sites for further chemical modifications. It is primarily used in the synthesis of more complex molecules, including:

- Pharmaceutical Intermediates: As a scaffold for the development of novel therapeutic agents. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce further complexity.
- Agrochemicals: In the synthesis of new pesticides and herbicides.
- Material Science: As a precursor for the synthesis of specialty polymers and other functional materials.

While this compound is a key synthetic intermediate, direct biological activity or involvement in specific signaling pathways is not extensively documented in publicly available literature. Its utility lies in its role as a precursor to molecules with potential biological activity. The logical relationship for its use in drug discovery is outlined below.

Role in Drug Discovery Logic

[Click to download full resolution via product page](#)

The role of **3,5-Dibromo-2-methoxybenzoic acid** in a drug discovery workflow.

Handling and Safety

As with all halogenated organic compounds, **3,5-Dibromo-2-methoxybenzoic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. 13130-23-9|3,5-Dibromo-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 3,5-DIBROMO-2-METHOXYBENZOIC ACID CAS#: 13130-23-9 [amp.chemicalbook.com]
- 4. PubChemLite - 3,5-dibromo-2-methoxybenzoic acid (C8H6Br2O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3,5-Dibromo-2-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085321#3-5-dibromo-2-methoxybenzoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com